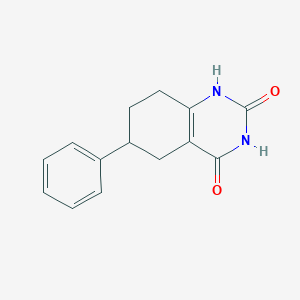

6-Phenyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,4-dione

Beschreibung

6-Phenyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,4-dione (CAS# 1495390-92-5) is a bicyclic heterocyclic compound featuring a fused quinazoline-dione scaffold with a phenyl substituent at the 6-position. This compound has garnered interest as a research chemical due to its structural similarity to pharmacologically active octahydroquinazoline derivatives .

Eigenschaften

Molekularformel |

C14H14N2O2 |

|---|---|

Molekulargewicht |

242.27 g/mol |

IUPAC-Name |

6-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C14H14N2O2/c17-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)15-14(18)16-13/h1-5,10H,6-8H2,(H2,15,16,17,18) |

InChI-Schlüssel |

KPFIURIWHRBHHW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(CC1C3=CC=CC=C3)C(=O)NC(=O)N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Catalyst-Free and Acid-Catalyzed Methods

Early protocols employed strong acids (e.g., HCl, H₂SO₄) or Lewis acids, but these often led to low yields and side products. Modern approaches prioritize eco-friendly catalysts to enhance efficiency and selectivity.

Table 1: Reaction Conditions for Acid-Catalyzed Synthesis

| Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| HCl (conc.) | Ethanol | Reflux | 4–6 h | 50–60% | |

| BF₃·SiO₂ | 1,2-DCE | Reflux | 25 min | 97% |

Key Observations :

-

BF₃·SiO₂ in 1,2-dichloroethane (1,2-DCE) achieves near-quantitative yields under reflux, attributed to the Lewis acid’s ability to activate carbonyl groups.

-

Strong acids like HCl require prolonged reaction times and generate byproducts, limiting their utility.

Organocatalytic Approaches

Organocatalysts, such as L-proline, offer green chemistry advantages by eliminating toxic metals and enabling ambient conditions.

L-Proline-Catalyzed Synthesis

L-proline (5–10 mol%) facilitates room-temperature cyclocondensation in ethanol. The mechanism involves hydrogen bonding between the aldehyde-urea complex and the catalyst, accelerating iminium ion formation.

Procedure :

-

Mix dimedone (1 equiv), benzaldehyde (1 equiv), and urea (1.5 equiv) with L-proline (10 mol%) in ethanol.

-

Stir at room temperature for 10–30 minutes.

-

Isolate the product via filtration and recrystallization.

Silica-Based Catalysts

Silica-supported acids, such as silica sulfuric acid (SSA) and trimethylsilyl chloride (TMSCl), enhance reaction rates and yields.

TMSCl-Mediated Synthesis

TMSCl (20 mol%) in acetonitrile/dimethylformamide (MeCN/DMF) promotes rapid cyclocondensation under reflux. Electron-withdrawing aldehydes react faster than electron-donating ones.

Procedure :

-

Combine dimedone (10 mmol), benzaldehyde (10 mmol), urea (15 mmol), and TMSCl (20 mmol) in MeCN/DMF (6 ml/1.5 ml).

-

Reflux at 80°C until completion (TLC monitoring).

-

Filter the precipitate and wash with MeCN.

Silica Sulfuric Acid (SSA)

SSA in ethanol under reflux achieves moderate to high yields (60–85%) with minimal side products. This method is cost-effective and environmentally benign.

Heterogeneous Catalysis with Pd-HPW/SiO₂

A Pd-HPW/SiO₂ bi-functional catalyst enables aqueous-phase synthesis under mild conditions. The palladium component enhances carbonyl activation, while the heteropoly acid (HPW) provides Brønsted acidity.

Procedure :

-

React dimedone (1 mmol), benzaldehyde (1 mmol), and urea (1.5 mmol) with Pd-HPW/SiO₂ (100 mg) in water.

-

Heat at 100°C for 20–30 minutes.

-

Recycle the catalyst for up to four cycles.

Solvent-Free and Microwave-Assisted Methods

Solvent-free protocols and microwave irradiation reduce reaction times and energy consumption.

Methanesulfonic Acid (MSA)

MSA (5 mol%) catalyzes solvent-free reactions at room temperature. The reaction proceeds via acid-mediated iminium ion formation and cyclization.

Procedure :

-

Grind dimedone (10 mmol), benzaldehyde (10 mmol), and urea (15 mmol) with MSA (0.5 mmol) in a mortar.

-

Monitor via TLC until completion.

-

Wash with water and recrystallize.

Microwave-Assisted Synthesis

Microwave irradiation with NH₄VO₃ as a catalyst shortens reaction times to 15–30 minutes. This method is scalable but less explored for the 6-phenyl derivative.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Time | Yield | Sustainability |

|---|---|---|---|---|---|

| TMSCl | TMSCl | MeCN/DMF | 1.5 h | 85–95% | Moderate |

| L-Proline | L-Proline | Ethanol | 10–30 min | 80–95% | High |

| Pd-HPW/SiO₂ | Pd-HPW/SiO₂ | Water | 20–30 min | 90–95% | High |

| BF₃·SiO₂ | BF₃·SiO₂ | 1,2-DCE | 25 min | 97% | Moderate |

| MSA (Solvent-Free) | MSA | None | 24 h | 70–85% | High |

Mechanistic Insights

The synthesis proceeds via:

-

Aldehyde Activation : Catalysts (e.g., TMSCl, BF₃·SiO₂) polarize the carbonyl group of benzaldehyde.

-

Iminium Ion Formation : Condensation with urea generates a ureidinium ion intermediate.

-

Cyclocondensation : The intermediate reacts with dimedone, followed by cyclization and dehydration to form the octahydroquinazolinone core .

Analyse Chemischer Reaktionen

General Reaction Mechanism

-

Formation of iminium intermediate : Aldehyde reacts with urea to form an iminium ion.

-

Cyclization : The cyclic ketone adds to the iminium intermediate, followed by dehydration and cyclization to form the quinazolinone core.

Reaction Conditions and Yields

Spectral Analysis

-

FT-IR :

-

¹H NMR :

-

Mass Spectrometry :

-

Molecular ion peak at m/z corresponding to C₁₄H₁₄N₂O₂ (calculated molecular weight: 246.28 g/mol).

-

Derivatization and Functionalization

-

Thiazoloquinazoline formation : Reaction with α-bromoketones via cyclization to introduce sulfur-containing rings .

-

Phospholipase A2 inhibition : Compounds with electron-donating/withdrawing groups (e.g., nitro, methoxy) show enhanced biological activity .

Catalyst Reusability and Scalability

-

K₃AlF₆ (Al₂O₃/KF) : Easily filtered and reused for multiple cycles with minimal activity loss .

-

Lanthanum oxide : Retains catalytic efficiency over repeated runs, though slight yield reduction occurs after 3–4 cycles .

Key Research Findings

-

Catalyst efficiency : Acetonitrile under reflux with K₃AlF₆ provides the fastest reaction rates and highest yields .

-

Microwave advantage : Lanthanum oxide under microwave irradiation reduces reaction time to seconds while maintaining high yields .

-

Biological relevance : Octahydroquinazolinones exhibit phospholipase A2 and protease inhibitory activity, influenced by substituent electronic effects .

Critical Analysis

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Mechanism of Action:

Recent studies indicate that octahydroquinazoline derivatives can selectively induce reactive oxygen species (ROS)-mediated cell death in cancer cells. For instance, compounds derived from quinazolinediones have shown promising results in targeting drug-resistant cancer cells by altering cellular bioenergetics and promoting oxidative stress .

Case Studies:

- A study identified a derivative that exhibited anti-proliferative activities in pancreatic cancer cells. The compound was found to activate the Akt pathway leading to increased cellular oxygen consumption and subsequent cancer cell death .

- Another research highlighted the potential of octahydroquinazoline compounds as lead candidates for further preclinical studies aimed at treating chemoresistant cancers .

Enzyme Inhibition

Phospholipase A2 Inhibition:

Recent investigations have demonstrated that octahydroquinazoline derivatives possess significant inhibitory activity against phospholipase A2 (PLA2), an enzyme implicated in various inflammatory processes. The synthesized compounds showed IC50 values ranging from 0.029 to 0.049 g/L, indicating moderate to high inhibitory efficiency .

Table: Inhibitory Activity of Octahydroquinazoline Derivatives

| Compound | IC50 (g/L) | Inhibitory Activity (%) |

|---|---|---|

| 4a | 0.029 | High |

| 4b | 0.049 | Moderate |

| Other Compounds | Varies | Lower than above |

Neuroprotection

Potential Neuroprotective Effects:

The structural features of octahydroquinazolines suggest potential neuroprotective applications. Compounds with specific substitutions have been noted for their ability to modulate neuroinflammatory responses and may offer therapeutic avenues for neurodegenerative diseases .

Antimicrobial Activity

Antimicrobial Properties:

Some derivatives of octahydroquinazoline have shown antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Wirkmechanismus

The mechanism by which 6-Phenyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,4-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. For instance, some quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Vergleich Mit ähnlichen Verbindungen

Melting Points and Stability

Spectral Data

- The 7,7-dimethyl groups in 4-phenyl derivatives produce distinct singlets at δ 0.89 and 1.02 ppm in ¹H NMR .

- Methoxy substituents (e.g., in 4-methoxyphenyl derivatives) result in downfield shifts in ¹³C NMR (δ 55.4 ppm) .

Pharmacological Activities

- Calcium Antagonism : 4-Aryl derivatives exhibit dose-dependent inhibition of smooth muscle contractions but are less potent than clinical standards like nicardipine .

- Antimicrobial Activity : Thione derivatives show broader-spectrum activity, likely due to enhanced membrane permeability from sulfur atoms .

Biologische Aktivität

6-Phenyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it exhibits a unique bicyclic structure that contributes to its biological properties.

Anticancer Activity

Recent studies have demonstrated that octahydroquinazolinones can inhibit the growth of cancer cells. For instance:

- Study Findings : A series of synthesized octahydroquinazolinone derivatives showed significant antiproliferative effects against human colorectal cancer cell lines. The compounds were evaluated for their ability to induce apoptosis and cell cycle arrest.

- Mechanism : The mechanism of action involves the inhibition of specific kinases involved in cell proliferation and survival pathways. In particular, compounds were shown to block the cell cycle at the G0/G1 phase.

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Compound A | 10.5 | HCT-116 | Apoptosis induction |

| Compound B | 8.3 | HCT-116 | Cell cycle arrest |

Enzymatic Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

- Phospholipase A2 (PLA2) : Inhibitory assays indicated that certain derivatives exhibit moderate to high activity against PLA2 with IC50 values ranging from 0.029 to 0.049 g/L. This enzyme is implicated in inflammatory processes and cancer progression.

- Protease K : The same derivatives were tested against Protease K and displayed dose-dependent inhibitory activity. The highest inhibition was observed at concentrations of 0.6 mg/mL.

| Enzyme | IC50 (mg/mL) | Activity Level |

|---|---|---|

| PLA2 | 0.029 - 0.049 | Moderate to High |

| Protease K | 0.1 - 0.8 | Dose-dependent |

Structure-Activity Relationship (SAR)

The SAR analysis revealed that the presence of specific functional groups on the phenyl ring significantly influences biological activity:

- Electron Donating/Withdrawing Groups : Compounds with both electron-donating (e.g., hydroxyl) and electron-withdrawing (e.g., methoxy) groups showed enhanced activity compared to those with only one type of substituent.

Case Studies

Several case studies highlight the application of octahydroquinazolinone derivatives in cancer therapy:

- Case Study on Colorectal Cancer : A derivative was tested in vivo using mouse models of colorectal cancer and demonstrated reduced tumor size compared to controls.

- Cell Cycle Analysis : Flow cytometry was employed to analyze the effects of a specific compound on cell cycle distribution in HCT-116 cells, confirming G0/G1 arrest.

Q & A

Q. Table 1: Representative Spectral Data

| Technique | Key Peaks/Assignments | Reference |

|---|---|---|

| IR (KBr) | 3262 cm⁻¹ (N–H), 1621 cm⁻¹ (C=O) | |

| 1H NMR (DMSO-d6) | δ 7.19 (aromatic H), δ 1.08 (CH3) |

Advanced Question: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts).

- Purity Checks : Use HPLC or TLC to rule out impurities. For example, a study found that residual solvent (DMSO) in NMR samples caused unexpected δ 2.5 ppm signals, resolved by extended drying .

- Isotopic Labeling : Confirm reaction intermediates via ¹³C-labeled reactants .

Advanced Question: What mechanistic insights exist for the formation of octahydroquinazoline-dione derivatives?

Methodological Answer:

Mechanisms often involve cyclocondensation and Mannich-type reactions . For example:

- Step 1 : Nucleophilic attack by aniline on the carbonyl group of a cyclic dione.

- Step 2 : Intramolecular cyclization facilitated by acid catalysis.

proposes a spiro-intermediate formation in analogous compounds, supported by trapping experiments with pyrrolidine .

Basic Question: How to assess the purity of synthesized 6-phenyl-octahydroquinazoline-dione?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient).

- Melting Point : Compare with literature values (e.g., 210–212°C for pure samples) .

- Elemental Analysis : Deviations >0.3% suggest impurities .

Advanced Question: What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict NMR/IR spectra.

- Molecular Dynamics (MD) : Simulate solubility in solvents like DMSO or ethanol.

- QSPR Models : Relate logP or pKa to substituent effects (e.g., electron-withdrawing groups reduce basicity) .

Advanced Question: How to design stability studies under varying storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.